molecular formula C6H11ClF2N2O B13480397 (2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride

(2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B13480397
M. Wt: 200.61 g/mol
InChI Key: HEMPYAXWVDBTRZ-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidine ring substituted with difluoro and N-methyl groups, making it a valuable subject for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and fluorinating agents.

    N-Methylation: The N-methyl group is introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with appropriate carboxylating agents.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt form using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow chemistry and automated synthesis to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pseudoephedrine: A related compound with similar structural features but different pharmacological properties.

    Ephedrine: Shares some structural similarities but has distinct biological effects.

Uniqueness

(2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoro and N-methyl groups contribute to its stability and reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H11ClF2N2O

Molecular Weight

200.61 g/mol

IUPAC Name

(2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C6H10F2N2O.ClH/c1-9-5(11)4-2-6(7,8)3-10-4;/h4,10H,2-3H2,1H3,(H,9,11);1H/t4-;/m0./s1

InChI Key

HEMPYAXWVDBTRZ-WCCKRBBISA-N

Isomeric SMILES

CNC(=O)[C@@H]1CC(CN1)(F)F.Cl

Canonical SMILES

CNC(=O)C1CC(CN1)(F)F.Cl

Origin of Product

United States

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